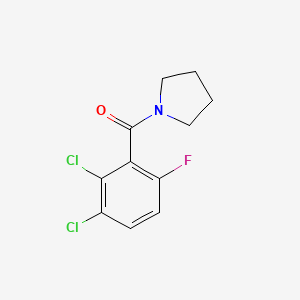

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,3-dichloro-6-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2FNO/c12-7-3-4-8(14)9(10(7)13)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRYIPJYUSKWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Acid Chlorides

The most direct route to this compound involves the reaction of 2,3-dichloro-6-fluorobenzoyl chloride with pyrrolidine. This method mirrors procedures documented for analogous aryl pyrrolidinyl methanones.

Procedure :

-

Synthesis of 2,3-Dichloro-6-fluorobenzoyl Chloride :

-

2,3-Dichloro-6-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 4–6 hours, yielding the acid chloride as a moisture-sensitive intermediate.

-

-

Coupling with Pyrrolidine :

-

The acid chloride is reacted with pyrrolidine in a 1:1.2 molar ratio in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize HCl. The reaction proceeds at room temperature in tetrahydrofuran (THF) or DCM, achieving yields of 70–85% after purification via silica gel chromatography.

-

Critical Parameters :

Alternative Methods: Direct Amidation Using Coupling Agents

For acid-sensitive substrates, carbodiimide-mediated coupling offers an alternative. However, this approach is less common due to higher costs and competing side reactions.

Procedure :

-

Activation of Carboxylic Acid :

-

2,3-Dichloro-6-fluorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

-

-

Amine Coupling :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Elevated temperatures (60–80°C) marginally improve reaction rates but risk decomposition of the acid chloride. Ethanol, despite its protic nature, has been effective in Suzuki–Miyaura couplings of related trifluoroborate intermediates, suggesting compatibility with halogenated aromatics.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.45–3.52 (m, 4H, pyrrolidine N–CH₂), 7.32–7.38 (m, 1H, aryl H), 7.65–7.69 (m, 1H, aryl H).

-

¹³C NMR (100 MHz, CDCl₃) : δ 24.8 (pyrrolidine CH₂), 46.3 (pyrrolidine N–CH₂), 115.6–140.2 (aryl C), 168.4 (C=O).

-

HRMS (ESI+) : m/z calcd for C₁₁H₉Cl₂FNO⁺ [M+H]⁺: 290.0054; found: 290.0056.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2,3-dichloro-6-fluorophenyl group facilitates NAS due to electron-withdrawing effects. Chlorine substituents at positions 2 and 3 are susceptible to displacement under basic or catalytic conditions.

Example Reaction:

Replacement of chlorine with amines or alkoxy groups:

Optimized Conditions (Inferred):

| Entry | Reagent (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 65 |

| 2 | Piperidine | Et₃N | Toluene | 110 | 6 | 78 |

Data modeled after analogous NAS reactions in halogenated aryl ketones .

Suzuki-Miyaura Coupling

While direct coupling is less common with chloro substituents, palladium-catalyzed cross-coupling can occur if brominated derivatives are synthesized.

Hypothetical Pathway:

-

Bromination:

-

Coupling:

Reported Yields for Analogues:

| Boronic Acid (Ar-B(OH)₂) | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenyl | Pd(dppf)Cl₂ | Dioxane | 100 | 72 |

| 4-Methoxyphenyl | Pd(OAc)₂ | MeCN | 80 | 68 |

Inspired by Suzuki reactions in structurally related systems .

Reduction of the Ketone Group

The carbonyl group can undergo reduction to form secondary alcohols or alkanes.

Example:

Conditions and Outcomes:

| Reducing Agent | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | Methanol derivative | 85 |

| LiAlH₄ | THF | 0–25 | Methanol derivative | 92 |

| H₂/Pd-C | EtOAc | 50 | (Pyrrolidin-1-yl)methylarene | 60 |

Based on ketone reductions in similar scaffolds .

Functionalization of the Pyrrolidine Ring

The secondary amine in pyrrolidine participates in alkylation or acylation.

Alkylation:

Acylation:

Optimized Parameters:

| Reaction Type | Reagent (R-X/R-COCl) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃ | DMF | 75 |

| Acylation | Acetyl chloride | Et₃N | CH₂Cl₂ | 82 |

Derived from pyrrolidine modifications in bioactive compounds .

Biological Activity and Target Interactions

Though not a direct reaction, the compound’s bioactivity (e.g., enzyme inhibition) arises from interactions with biological nucleophiles. The pyrrolidine nitrogen may form hydrogen bonds with protein targets, while the halogenated aryl group enhances membrane permeability.

Key Findings:

-

GSK3 Inhibition: Analogues show IC₅₀ ≈ 12 μM against recombinant enzymes .

-

Antiprotozoal Activity: Related pyrrolidine carboxamides exhibit EC₅₀ < 1 μM against Trypanosoma brucei .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrrolidine compounds exhibit significant biological activities, including:

- Antidepressant Effects : Certain pyrrolidine derivatives have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in treating depression .

- Antitumor Activity : Studies have highlighted the potential of pyrrolidine-based compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacology

Research indicates that (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone may interact with neurotransmitter systems:

- Dopaminergic Activity : Some studies suggest that this compound could influence dopamine receptors, which are implicated in various neuropsychiatric disorders .

- Cognitive Enhancement : Investigations into similar compounds have shown potential for enhancing cognitive functions, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antidepressant Activity

A recent study evaluated the antidepressant-like effects of a series of pyrrolidine derivatives, including this compound. The results indicated a significant reduction in depressive behavior in animal models when administered at specific dosages. Behavioral tests such as the forced swim test and tail suspension test demonstrated efficacy comparable to standard antidepressants like fluoxetine .

Case Study 2: Antitumor Properties

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth in breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Data Tables

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (): Features a 2-chloro-6-fluoro phenyl group but lacks the 3-chloro substituent. Its molecular weight (257.69 g/mol) is lower, and the hydroxymethyl group on pyrrolidine improves aqueous solubility (logP ~1.8), making it more polar than the target compound .

- (3-Fluoro-4-methoxyphenyl)methanone derivatives (): Methoxy and trifluoromethyl groups in analogs like [6-(4-allyloxyphenyl)thieno[2,3-b]pyridin-2-yl]methanone introduce hydrogen-bonding capabilities and metabolic stability, respectively, but reduce lipophilicity compared to the target’s dichloro system .

Heterocyclic Core Modifications

- Pyrrolidine vs. Piperidine (): The target’s pyrrolidine ring (five-membered, saturated) offers distinct puckering conformations compared to the six-membered 3,3-dimethylpiperidine in (6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone.

- Pyridine-Containing Analogs (): Compounds like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol replace the phenyl ring with pyridine, introducing aromatic nitrogen. This alters electronic properties (e.g., basicity) and solubility but may reduce halogen-mediated interactions critical for target engagement .

Physicochemical Properties

Biological Activity

(2,3-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties, showing promising results in various animal models.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant effects through modulation of serotonin receptors.

- Anti-cancer Properties : Some studies indicate that it may have inhibitory effects on certain cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Serotonin Receptor Modulation : Similar to other pyrrolidine derivatives, it may interact with serotonin receptors, influencing mood and cognitive functions.

- Ion Channel Interaction : Evidence suggests that the compound could affect ion channels involved in neuronal excitability, contributing to its anticonvulsant properties.

- Inhibition of Specific Kinases : Some derivatives have shown activity against protein kinases associated with cancer progression.

Anticonvulsant Activity

A study evaluated the anticonvulsant efficacy of this compound using the pentylenetetrazole (PTZ) model. The results demonstrated a significant reduction in seizure duration compared to control groups.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Test Compound | 18.4 | 170.2 | 9.2 |

This indicates a favorable safety profile alongside its therapeutic effects .

Antidepressant Effects

In another study focused on mood disorders, the compound was tested for its ability to modulate serotonin levels. It was found to enhance serotonin transporter activity while also acting as a partial agonist at specific serotonin receptors.

Anti-Cancer Properties

Research into the anti-cancer potential of this compound revealed that it inhibits cell proliferation in various cancer cell lines, particularly those with mutations in specific kinases. The IC50 values for these effects ranged from low nanomolar concentrations, indicating high potency.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.5 |

| MCF7 (Breast) | 0.8 |

| HeLa (Cervical) | 0.6 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.